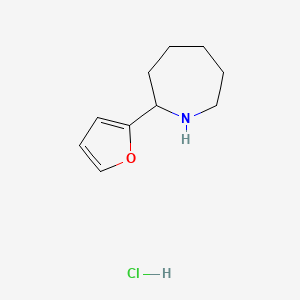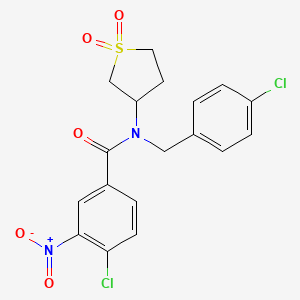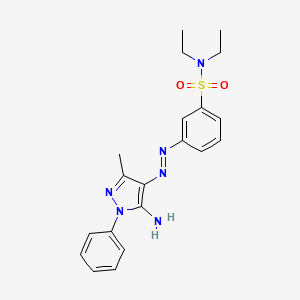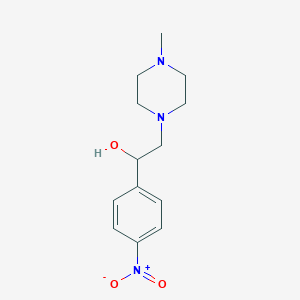![molecular formula C7H11F2NO B2542718 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol CAS No. 1423024-69-4](/img/structure/B2542718.png)
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol is a compound of significant interest in various fields of scientific research. This compound features a unique spirocyclic structure with a difluoromethyl group, which imparts distinct chemical and physical properties. The presence of the azaspiro and difluoromethyl groups makes it a valuable target for synthetic chemists and researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic core followed by the introduction of the difluoromethyl group. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other novel difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the development of cost-effective and environmentally friendly difluoromethylation reagents is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability, making it an attractive candidate for further research and development .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride: This compound shares the spirocyclic core and difluoromethyl group but differs in the presence of an amine group instead of a hydroxyl group.
6,6-Difluorospiro[3.3]heptan-2-ol: Similar in structure but lacks the azaspiro component, making it less versatile in certain applications.
Uniqueness
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol stands out due to its combination of the azaspiro and difluoromethyl groups, which impart unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, making it a compound of significant interest .
Properties
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)7(11)1-6(2-7)3-10-4-6/h5,10-11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDHGDISFCLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)F)O)CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)
![N-(2-ETHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2542647.png)



![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)

![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)
